

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone structure

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Compound of Interest

Compound Name:	3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone
CAS No.:	898770-50-8
Cat. No.:	B1324805

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Executive Summary & Structural Rationale

This guide details the synthesis, characterization, and application of **3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone**.^{[1][2]} This molecule represents a high-value "privileged structure" in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators (e.g., CB2 agonists).^[2]

Structural Logic (SAR Analysis):

- Ring A (3-Cl, 5-F Phenyl): The meta-meta di-halogenation pattern is a strategic design to block metabolic "soft spots" (CYP450 oxidation) while modulating the ring's lipophilicity and electronic character without introducing steric bulk at the ortho positions.^{[1][2]}
- Linker (Benzophenone Carbonyl): Acts as a rigid spacer and a hydrogen bond acceptor, often critical for orienting the molecule within a binding pocket.
- Ring B (4'-Morpholinomethyl): The morpholine moiety serves two functions: it enhances aqueous solubility (lowering LogP) and acts as a high-affinity hinge binder in kinase domains

via the ether oxygen or the tertiary amine.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Property	Specification	Rationale
IUPAC Name	(3-Chloro-5-fluorophenyl)(4-(morpholinomethyl)phenyl)methanone	Standard nomenclature.[1][2]
Molecular Formula	C ₁₈ H ₁₇ ClFNO ₂	-
Molecular Weight	333.79 g/mol	Fragment-like space (<350 Da).[1][2]
LogP (Predicted)	~3.8 - 4.2	Lipophilic core balanced by morpholine.[1][2]
pKa (Base)	~7.8 (Morpholine N)	Protonatable at physiological pH (solubility).[1]
Appearance	Off-white to pale yellow crystalline solid	Typical for halogenated benzophenones.[1][2]

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high regiocontrol, Friedel-Crafts acylation is not recommended due to the deactivating nature of the 3-chloro-5-fluoro ring and potential isomer mixtures.[1][2]

Recommended Route: Grignard Addition to Nitrile (The Moureu-Mignonac type approach). This convergent strategy involves coupling a metallated aryl species with a benzonitrile derivative, followed by acidic hydrolysis.[1][2] This ensures the carbonyl forms exactly between the two desired aryl rings.

Strategic Workflow Diagram

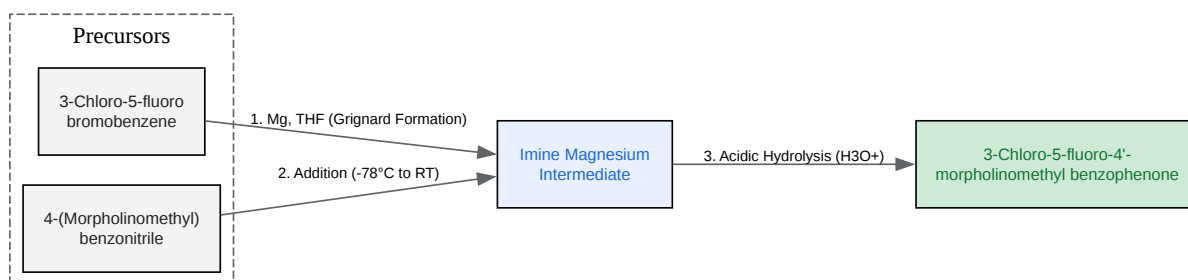


Figure 1: Convergent Synthesis via Grignard Addition to Nitrile to avoid regioisomer formation.

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[1]

Detailed Experimental Protocol

Safety Warning: Work must be performed in a fume hood. Aryl halides are irritants; organomagnesium reagents are pyrophoric.[1][2]

Phase 1: Preparation of the Electrophile

Target: 4-(Morpholinomethyl)benzonitrile If not commercially available, synthesize via nucleophilic substitution:

- Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous Acetonitrile.
- Add Morpholine (1.2 eq) and K_2CO_3 (2.0 eq).
- Reflux for 4 hours. Filter salts, concentrate, and recrystallize from Hexane/EtOAc.[3]

Phase 2: The Coupling (Grignard Protocol)

Target: 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone[1][2]

Reagents:

- 3-Chloro-5-fluorobromobenzene (10 mmol, 2.09 g)[1][2]

- Magnesium turnings (11 mmol, 0.27 g)
- 4-(Morpholinomethyl)benzotrile (10 mmol, 2.02 g)[1][2]
- Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

- Grignard Activation:
 - In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of Iodine.
 - Add 10% of the 3-chloro-5-fluorobromobenzene solution in THF.[1][2] Heat gently with a heat gun to initiate (color change: brown → clear).[1]
 - Dropwise add the remaining bromide/THF solution to maintain a gentle reflux.[1] Stir for 1 hour at RT.
 - Checkpoint: A dark grey/brown solution indicates active Grignard reagent.[1][2]
- Nucleophilic Addition:
 - Cool the Grignard solution to 0°C (ice bath).
 - Add the 4-(morpholinomethyl)benzotrile (dissolved in minimal THF) dropwise over 20 minutes.
 - Mechanistic Note: The low temperature prevents side reactions (e.g., biaryl formation). The Grignard attacks the nitrile carbon to form the magnesium imine salt.
 - Allow to warm to Room Temperature (RT) and stir for 12 hours.
- Hydrolysis (The Ketone Formation):
 - Cool the reaction mixture back to 0°C.
 - Critical Step: Quench with 3M HCl (20 mL). Stir vigorously for 3 hours at RT.

- Why? The initial quench protonates the imine anion to an imine; prolonged acidic stirring hydrolyzes the imine (C=N) to the ketone (C=O).
- Workup & Purification:
 - Neutralize with saturated NaHCO_3 (to pH ~9) to ensure the morpholine is in the free base form (organic soluble).
 - Extract with Ethyl Acetate (3 x 50 mL).[1]
 - Wash combined organics with Brine, dry over Na_2SO_4 , and concentrate in vacuo.
 - Purification: Flash Column Chromatography (SiO_2).[1][2][4]
 - Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).[1]
 - Rf: ~0.4 (1:1 Hex/EtOAc).

Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold, the following data profile is required.

A. HPLC Method (Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Gradient: 10% B to 90% B over 12 mins.
- Detection: UV @ 254 nm (Benzophenone π - π^* transition).[1][2]

B. NMR Characterization (Expected Signals)

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.40 – 7.80 (m, 7H): Aromatic protons. Look for the specific splitting of the 3-Cl-5-F ring (triplet of triplets pattern due to H-F coupling).

- δ 3.58 (s, 2H): Benzylic methylene (-CH₂-N).[1][2] Diagnostic peak.
- δ 3.72 (t, 4H): Morpholine ether protons (-CH₂-O).[1][2]
- δ 2.48 (t, 4H): Morpholine amine protons (-N-CH₂).[1][2]

C. Mass Spectrometry

- Technique: ESI-MS (Positive Mode).[1][2]
- Expected [M+H]⁺: 334.08 m/z.[1]
- Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl (M and M+2 peaks) to confirm the chlorine atom.

Biological Context & Application

This molecule acts as a versatile intermediate for Fragment-Based Drug Discovery (FBDD).[1][2]

Signaling Pathway Interaction

The diagram below illustrates how this benzophenone scaffold fits into a typical kinase inhibitor design workflow, specifically targeting the ATP-binding pocket.

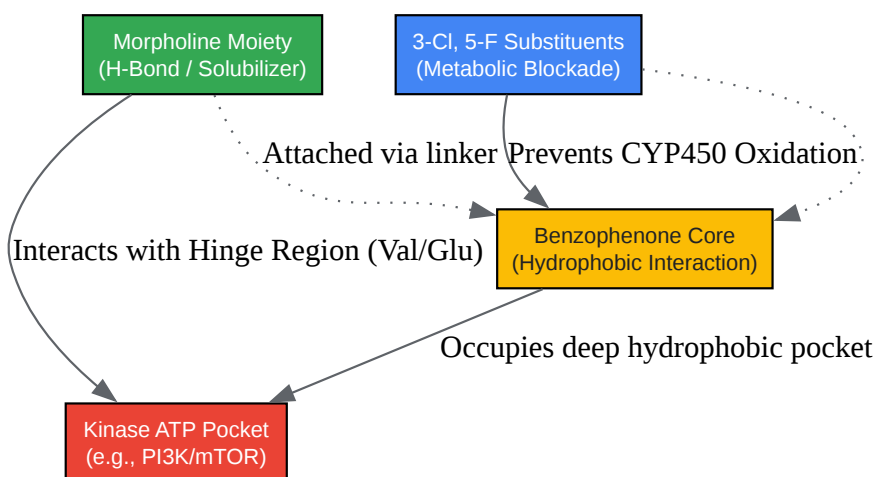


Figure 2: Pharmacophore mapping of the 3-Cl-5-F-4'-morpholinomethyl benzophenone scaffold.

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[1][2]

References

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 - Source: Journal of the American Chemical Society (Classic Methodology).
 - Context: Validates the Grignard-Nitrile route as superior for unsymmetrical benzophenones. [1][2]
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 - Source: Bioorganic & Medicinal Chemistry Letters.
 - Context: Establishes the relevance of the benzophenone-morpholine motif in oncology drug design.
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